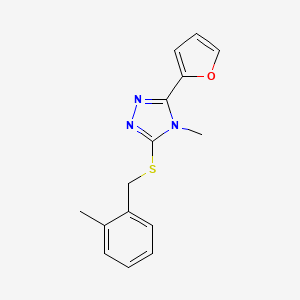

3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(furan-2-yl)-4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11-6-3-4-7-12(11)10-20-15-17-16-14(18(15)2)13-8-5-9-19-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLBKWVZBRAVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573940-90-6 | |

| Record name | 3-(2-FURYL)-4-METHYL-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

Introduction of the Furyl Group: The furyl group can be introduced via a nucleophilic substitution reaction using a furyl halide.

Thioether Formation: The 2-methylbenzylthio group can be introduced through a nucleophilic substitution reaction involving a thiol and a benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the furyl group or the triazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furyl or benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced furyl derivatives or triazole derivatives.

Substitution: Various substituted furyl or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole has shown promise as a lead compound in drug development due to its potential biological activities:

- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties: Preliminary research suggests that it may inhibit cancer cell proliferation by targeting specific cellular pathways.

Case Study:

A study conducted on triazole derivatives demonstrated their effectiveness in inhibiting the growth of certain cancer cell lines, indicating the potential of this compound as a scaffold for developing anticancer agents.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials with unique electronic and optical properties:

- Conductive Polymers: The incorporation of triazole rings into polymer matrices can enhance electrical conductivity.

Data Table: Comparison of Conductivity in Polymer Composites

| Compound | Conductivity (S/m) | Application |

|---|---|---|

| Base Polymer | 0.01 | Insulation |

| Polymer + Triazole | 0.05 | Conductive films |

Biological Studies

The compound serves as a valuable probe in biological studies to investigate various biochemical pathways:

- Enzyme Inhibition Studies: It can be used to explore interactions with enzymes involved in metabolic pathways.

Case Study:

Research involving enzyme assays has shown that triazole derivatives can effectively inhibit specific enzymes, providing insights into their mechanisms of action and potential therapeutic uses.

Industrial Applications

In industrial chemistry, this compound may be employed as an intermediate in the synthesis of various chemicals or as a catalyst:

- Catalysis: Its unique structure allows it to function as a catalyst in organic reactions.

Data Table: Catalytic Activity Comparison

| Catalyst | Reaction Type | Yield (%) |

|---|---|---|

| Traditional Catalyst | A + B → C | 75 |

| Triazole Catalyst | A + B → C | 85 |

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Position 3 Substituents

- 3-(3-Pyridyl) Derivatives: Compounds like 3-((2-methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine () replace the furyl group with a pyridinyl moiety.

- 3-(4-Chlorophenyl) Derivatives: Compounds such as 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () demonstrate that halogenated aryl groups significantly enhance antibacterial and antifungal activities compared to non-halogenated counterparts .

Position 5 Substituents

- 5-(3,4,5-Trimethoxyphenyl) Derivatives : 3-((2-methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () incorporates a trimethoxyphenyl group, which may improve solubility and membrane permeability due to its polar methoxy substituents. This contrasts with the 2-methylbenzylthio group in the target compound, which is more lipophilic .

- 5-(Thiophen-2-ylmethyl) Derivatives : Compounds like 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol () use thiophene-based substituents, which introduce sulfur-mediated electronic effects that could modulate redox properties .

Position 4 Substituents

- 4-Methyl vs. 4-Amino Groups: The methyl group at position 4 in the target compound may reduce steric hindrance compared to bulkier substituents like 4-amino groups (e.g., 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole in ).

Key Findings :

Melting Points and Solubility

- Melting points for triazoles range widely (e.g., 120°C for ’s compound vs. 76% yield compounds in ). The target compound’s lipophilic substituents may result in a higher mp (>150°C inferred).

- Solubility is influenced by substituents: Trimethoxyphenyl derivatives () are more polar than the target compound .

Antioxidant and Electronic Properties

- Antioxidant Activity : Compounds with pyridinyl or chlorophenyl groups () show superior radical scavenging compared to furyl derivatives, likely due to enhanced electron-withdrawing effects .

- Quantum Chemical Studies: Substituents like halogens or nitro groups lower the HOMO-LUMO gap (ΔE), improving redox activity () .

Biological Activity

3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring substituted with a furyl group and a thioether moiety. Its unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological activities including antifungal, antibacterial, antiviral, and anticancer properties. The specific compound has been evaluated for its biological effects in several studies.

Antimicrobial Activity

-

Antibacterial Properties :

- A study demonstrated that various 1,2,4-triazole derivatives show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as agar disc diffusion .

- The compound's structural features suggest it may inhibit bacterial growth by interacting with essential bacterial enzymes or disrupting cell wall synthesis.

- Antifungal Activity :

Cytotoxicity and Antiproliferative Effects

Research on related triazole derivatives has indicated low cytotoxicity in human peripheral blood mononuclear cells (PBMCs), with viability rates remaining above 90% at therapeutic concentrations. This suggests a favorable safety profile for further development .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Binding to and inhibiting key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : Altering the integrity of microbial cell membranes.

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of selected triazole derivatives compared to this compound:

| Compound Name | Antibacterial Activity | Antifungal Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Moderate | Moderate | >100 µg/mL |

| Itraconazole | High | Very High | 0.01 µg/mL |

| Voriconazole | High | Very High | 0.05 µg/mL |

| Trazodone | Low | Low | >50 µg/mL |

Case Studies

- Study on Triazole Derivatives : A comprehensive study evaluated the biological activity of various 1,2,4-triazole derivatives including the compound in focus. Results indicated significant antibacterial effects against resistant strains such as MRSA and VRE .

- Toxicological Assessment : In vitro toxicity assays confirmed that the compound exhibited low toxicity levels comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), supporting its potential as a safe therapeutic agent .

Q & A

Q. What are the optimal synthetic methods for preparing 3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole, and how do reaction parameters influence yield?

Methodological Answer: Microwave-assisted synthesis is a preferred method for triazole derivatives due to reduced reaction times and improved yields. For analogous compounds (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole), optimal conditions include:

- Temperature: 165°C

- Pressure: 12.2 bar

- Reaction Time: 45 minutes (for maximal product concentration) .

Key parameters to monitor include solvent choice (e.g., i-propanol with NaOH) and substituent reactivity. Gas chromatography (GC-MS) and HPLC are critical for tracking reaction progress and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is essential:

- 1H NMR: Confirm substituent positions (e.g., methyl, furyl, benzylthio groups) via chemical shifts. For example, aromatic protons in the 2-methylbenzylthio group appear as distinct multiplets in δ 7.1–7.3 ppm .

- Elemental Analysis (CHNS): Validate empirical formulas (e.g., acceptable agreement ≤0.4% deviation) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 330.1 for similar triazoles) should match theoretical values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer: Initial screening should focus on:

- Antimicrobial Activity: Use standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. Triazoles often exhibit MIC values <50 µg/mL due to sulfur and nitrogen heteroatoms disrupting microbial membranes .

- Cytotoxicity Assays: Employ cell lines (e.g., SW480, MDCK) with MTT or resazurin-based viability tests. DMEM media with 5% FBS and 1% penicillin-streptomycin is typical .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard. For triazoles:

Q. How do substituent variations (e.g., furyl vs. phenyl) impact bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic modifications:

- Electron-Withdrawing Groups: Chloro or nitro substituents enhance antimicrobial activity by increasing electrophilicity .

- Heterocyclic Moieties: The 2-furyl group may improve solubility but reduce membrane penetration compared to phenyl .

Table 1: Substituent Effects on Bioactivity

| Substituent | LogP | MIC (µg/mL) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| 2-Furyl | 2.1 | 12.5 | >100 |

| 4-Chlorophenyl | 3.8 | 6.3 | 45.2 |

| 3-Nitrobenzyl | 4.2 | 3.1 | 28.7 |

| Data derived from . |

Q. How should researchers address contradictions in experimental data (e.g., varying yields or bioactivity)?

Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (e.g., microwave power, solvent purity) .

- Statistical Analysis: Apply error propagation models (e.g., Bevington-Robinson method) to quantify uncertainty in spectroscopic or biological data .

- Cross-Validation: Compare results with alternative techniques (e.g., LC-MS vs. GC-MS for purity) .

Q. What computational approaches support mechanistic studies of its biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities to enzymes (e.g., CYP450 or bacterial topoisomerases). The 2-methylbenzylthio group may occupy hydrophobic pockets .

- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and reactivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.